molecular formula C11H14N2OS B2959821 4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2189434-03-3

4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2959821
CAS No.: 2189434-03-3
M. Wt: 222.31
InChI Key: FNOFNORQXKTCFO-UHFFFAOYSA-N
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Description

4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a unique combination of a thiolane ring and a cyclopenta[d]pyrimidine core

Scientific Research Applications

4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a cyclopenta[d]pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thiolane moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiolane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted thiolane derivatives.

Mechanism of Action

The mechanism of action of 4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Shares a similar pyrimidine core but with a thieno ring instead of a thiolane ring.

    Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with a pyrimidine core, but with a pyrazole ring.

Uniqueness

4-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(thiolan-3-yloxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-9-10(3-1)12-7-13-11(9)14-8-4-5-15-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOFNORQXKTCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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